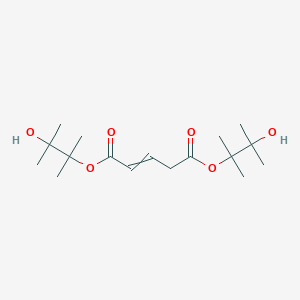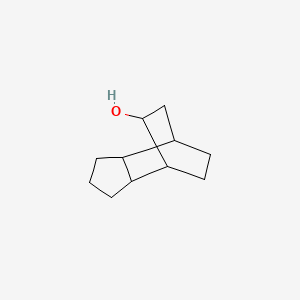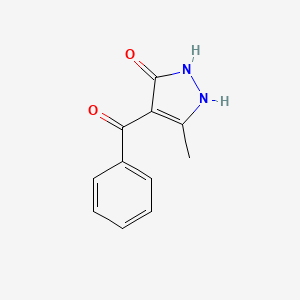
4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a benzoyl group attached to a pyrazolone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of benzoylacetone with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include substituted pyrazolones, hydrazine derivatives, and other functionalized compounds .
科学研究应用
4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways:
Free Radical Scavenging: The compound neutralizes reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Neuroprotection: By scavenging free radicals, it protects neurons from ischemic damage and other neurodegenerative processes.
相似化合物的比较
Aminophenazone: A pyrazolone derivative with analgesic and anti-inflammatory properties.
Norphenazone: Another pyrazolone compound with similar pharmacological activities.
Uniqueness: 4-Benzoyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one stands out due to its specific structural features and the presence of a benzoyl group, which imparts unique chemical properties and enhances its biological activity .
属性
CAS 编号 |
64598-56-7 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC 名称 |
4-benzoyl-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C11H10N2O2/c1-7-9(11(15)13-12-7)10(14)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,13,15) |
InChI 键 |
PTCJJVUWVYVXEH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NN1)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14508355.png)
![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)
![N,N'-bis[(2-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14508367.png)
![(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine](/img/structure/B14508371.png)
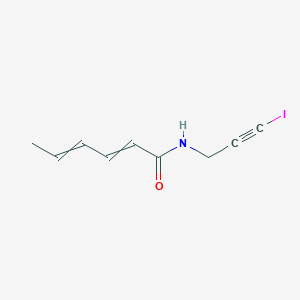
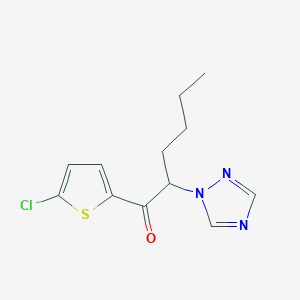
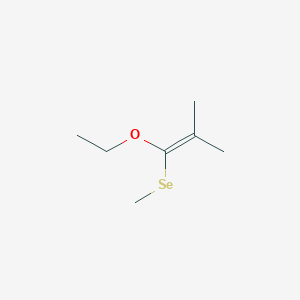
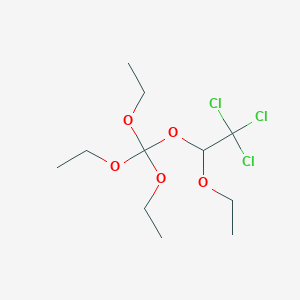
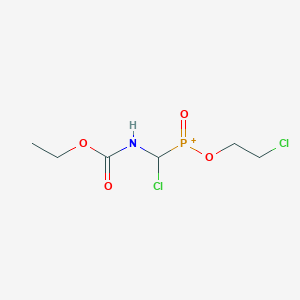
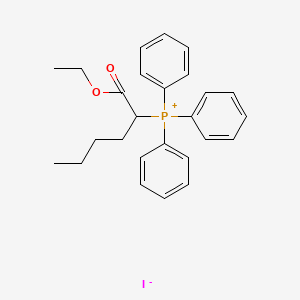
![1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14508410.png)
